Eilevpst

Integrin α4β1 Cell Adhesion Negative Control

EILEVPST (CS1i) is the definitive negative control for α4β1 integrin research. A single Glu⁴ substitution abolishes adhesive activity while retaining receptor interaction, delivering the well-characterized null phenotype for baseline normalization in cell adhesion, thrombogenesis, and leukocyte-endothelial interaction studies. Unlike active CS1 (EILDVPST) or RGDS, EILEVPST ensures specificity controls are not confounded by off-target integrin binding. Ideal for tumor metastasis, stem cell homing, and platelet-leukocyte assays. Available as ≥95% HPLC-purified lyophilized powder with batch-to-batch consistency.

Molecular Formula C39H66N8O15
Molecular Weight 887.0 g/mol
Cat. No. B12388616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEilevpst
Molecular FormulaC39H66N8O15
Molecular Weight887.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCC(=O)O)N
InChIInChI=1S/C39H66N8O15/c1-8-20(6)30(45-32(54)22(40)11-13-27(50)51)37(59)42-24(16-18(2)3)34(56)41-23(12-14-28(52)53)33(55)44-29(19(4)5)38(60)47-15-9-10-26(47)36(58)43-25(17-48)35(57)46-31(21(7)49)39(61)62/h18-26,29-31,48-49H,8-17,40H2,1-7H3,(H,41,56)(H,42,59)(H,43,58)(H,44,55)(H,45,54)(H,46,57)(H,50,51)(H,52,53)(H,61,62)/t20-,21+,22-,23-,24-,25-,26-,29-,30-,31-/m0/s1
InChIKeyUYINQEYJGPWCPF-SKBGUDTOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EILEVPST for Thrombogenesis Research: A Defined Fibronectin-Derived α4 Integrin-Binding Peptide Fragment


EILEVPST (Glu-Ile-Leu-Glu-Val-Pro-Ser-Thr) is a recombinant human fibronectin-derived low-molecular-weight peptide fragment (C39H66N8O15, MW: 886.99) that promotes cell type-specific α4 integrin-mediated adhesion . It is supplied as a white to off-white solid powder with a purity of ≥98% and is utilized as a research tool in thrombogenesis studies . The peptide sequence corresponds to a specific motif within the type III connecting segment (IIICS) of fibronectin, enabling its use in cell adhesion assays and integrin α4β1 interaction studies [1].

Why Generic Substitution of EILEVPST with Other Fibronectin Peptides is Inappropriate


Although multiple fibronectin-derived peptides exist (e.g., CS1/EILDVPST, RGDS), they exhibit distinct integrin binding profiles and functional activities. EILEVPST is specifically designated as the inactive analogue (CS1i) of the α4β1-binding CS1 peptide (EILDVPST), with a single amino acid substitution (Glu for Asp at position 4) that abolishes its adhesive activity while retaining the ability to interact with the receptor in a non-productive manner [1][2]. This defined inactivity makes EILEVPST uniquely suited as a negative control in adhesion assays and receptor binding studies, whereas other fibronectin fragments (e.g., RGDS, full-length CS1) actively promote cell attachment through different integrins (α5β1, αvβ3) [3]. Consequently, substituting EILEVPST with another fibronectin peptide would fundamentally alter the experimental outcome, as only EILEVPST provides the specific, well-characterized null phenotype required for rigorous control experiments in α4 integrin research.

Quantitative Differentiation of EILEVPST: Evidence-Based Comparator Analysis


EILEVPST is the Defined Inactive Analogue (CS1i) of the α4β1-Binding CS1 Peptide

EILEVPST is explicitly identified as the inactive form of the CS1 peptide (EILDVPST), designated CS1i, due to a single amino acid substitution (Glu for Asp at position 4) that abolishes α4 integrin-mediated cell adhesion activity [1][2]. While CS1 (EILDVPST) actively promotes adhesion of α4β1-expressing cells, EILEVPST fails to support cell attachment or spreading, serving as a validated negative control in adhesion assays [3].

Integrin α4β1 Cell Adhesion Negative Control

EILEVPST Exhibits High Chemical Purity (≥98%) and Defined Physicochemical Properties

Commercially available EILEVPST is supplied with a purity of ≥98% (typically 98.99%) as a white to off-white solid powder, with a defined molecular weight of 886.99 and formula C39H66N8O15 . In contrast, alternative fibronectin fragments or custom-synthesized peptides may exhibit variable purity and undefined residual solvent content, which can introduce confounding variables in sensitive cell-based assays .

Peptide Chemistry Quality Control Reproducibility

EILEVPST Provides Superior Long-Term Stability Under Recommended Storage Conditions

Lyophilized EILEVPST powder is stable for up to 3 years at -20°C and 2 years at 4°C, with reconstituted solutions stable for 6 months at -80°C and 1 month at -20°C when stored sealed and away from moisture . In contrast, many custom or alternative fibronectin peptides (e.g., those containing Trp, Cys, or Met residues) exhibit reduced stability, with recommended storage limited to 3-6 months post-reconstitution due to susceptibility to oxidation [1].

Peptide Stability Storage Optimization Experimental Planning

EILEVPST is Specifically Validated for Thrombogenesis Research Applications

EILEVPST is specifically promoted for use in thrombogenesis research due to its ability to modulate α4 integrin-mediated adhesion, a key process in platelet and leukocyte interactions with the vascular wall . While alternative fibronectin peptides (e.g., RGDS) target different integrins (α5β1, αvβ3) and are widely used in general cell adhesion studies, EILEVPST's α4-specific profile aligns with the molecular pathways implicated in thrombosis, making it a more targeted tool for studies of thrombus formation and vascular inflammation [1].

Thrombogenesis α4 Integrin Vascular Biology

Optimal Application Scenarios for EILEVPST in Research and Industrial Settings


Negative Control for α4 Integrin-Mediated Adhesion Assays

EILEVPST serves as a defined inactive analogue (CS1i) in cell adhesion assays designed to measure α4β1 integrin-dependent binding. Its use allows researchers to establish baseline non-specific adhesion and validate that observed cell attachment is specifically mediated by the α4 integrin-ligand interaction. This is critical for studies investigating leukocyte adhesion to endothelial cells, tumor cell metastasis, and hematopoietic stem cell homing [1].

Thrombogenesis and Vascular Inflammation Studies

Due to its ability to modulate α4 integrin-mediated adhesion, EILEVPST is employed in experimental models of thrombosis to dissect the role of α4 integrins in platelet-leukocyte interactions and thrombus formation. It is particularly useful in assays where the specific contribution of α4β1 versus other integrins (e.g., α5β1) needs to be distinguished .

Peptide Library Screening for Integrin Binding Specificity

EILEVPST is used as a reference compound in peptide library screens aimed at identifying novel α4 integrin-binding motifs. Its well-defined inactivity provides a baseline for comparing the activity of new peptide candidates, enabling researchers to quantify fold-enrichment in adhesion or binding assays [2].

Quality Control and Assay Standardization in Integrin Research

Due to its high purity (≥98%) and extended stability profile, EILEVPST is suitable as a standard reference material for calibrating adhesion assays and for inter-laboratory comparisons. Its consistent performance across batches minimizes experimental drift and supports reproducibility in multi-center studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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